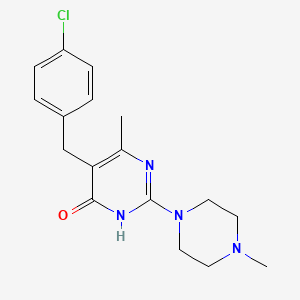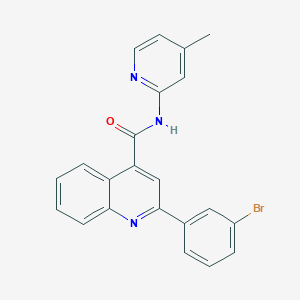![molecular formula C22H29N3O B6138030 2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine](/img/structure/B6138030.png)
2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. The binding of the compound to the receptor results in the modulation of various cellular processes, including the regulation of calcium ion channels, the inhibition of protein kinase C activity, and the modulation of the release of neurotransmitters. The compound has also been shown to have an effect on the expression of various genes involved in cellular processes such as cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine have been extensively studied in vitro and in vivo. The compound has been shown to have an effect on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. The compound has also been shown to have an effect on the expression of various genes involved in cellular processes such as cell survival, proliferation, and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine in lab experiments include its high degree of purity, its high affinity for the sigma-1 receptor, and its ability to modulate various cellular processes. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term effects.
Direcciones Futuras
The future directions of research on 2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine include its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Further studies are needed to determine the long-term effects of the compound and its potential for use in clinical trials. The compound may also have potential applications in the field of drug discovery, particularly in the development of new drugs that target the sigma-1 receptor.
Métodos De Síntesis
The synthesis of 2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine involves the reaction of 4-(1-piperidinyl)-1-(2-pyridinylmethyl)butan-1-one with benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired product as a white solid with a high degree of purity. The synthesis method has been optimized to produce high yields of the compound, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. The compound has also been shown to have an effect on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Propiedades
IUPAC Name |
2-benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-2-6-19(7-3-1)16-22-18-25(14-15-26-22)21-9-12-24(13-10-21)17-20-8-4-5-11-23-20/h1-8,11,21-22H,9-10,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDUPGIWVWULNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOC(C2)CC3=CC=CC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6137948.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinyl)-1-propanol](/img/structure/B6137957.png)
![1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6137958.png)
![2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B6137971.png)

![[2-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6137983.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-pyridinylmethyl)amino]nicotinamide](/img/structure/B6137993.png)
![1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6138008.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6138017.png)
![N-[(6-methyl-2-pyridinyl)methyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6138018.png)

![4-oxo-4-[4-oxo-2-(3-pyridinyl)-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl]-1-butanesulfonamide](/img/structure/B6138046.png)

![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6138061.png)